tert-butylN-[(1s,3s)-3-(cyanomethyl)cyclobutyl]carbamate,cis
Description
tert-ButylN-[(1s,3s)-3-(cyanomethyl)cyclobutyl]carbamate,cis is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical and industrial applications. This particular compound is characterized by the presence of a tert-butyl group, a cyanomethyl group, and a cyclobutyl ring, which contribute to its unique chemical properties.
Properties
IUPAC Name |
tert-butyl N-[3-(cyanomethyl)cyclobutyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-11(2,3)15-10(14)13-9-6-8(7-9)4-5-12/h8-9H,4,6-7H2,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGRMLTVZKMRNRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C1)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-butylN-[(1s,3s)-3-(cyanomethyl)cyclobutyl]carbamate,cis involves several steps. One common synthetic route includes the reaction of tert-butyl carbamate with a suitable cyclobutyl derivative under controlled conditions. The reaction typically requires the use of a base, such as sodium hydride, and an appropriate solvent, such as tetrahydrofuran (THF). The reaction mixture is stirred at a specific temperature to ensure the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
tert-ButylN-[(1s,3s)-3-(cyanomethyl)cyclobutyl]carbamate,cis undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically leads to the formation of corresponding oxides or hydroxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often result in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyanomethyl group can be replaced by other nucleophiles such as halides or amines.
Scientific Research Applications
Chemical Structure and Synthesis
The compound is characterized by a tert-butyl group attached to a cyclobutane ring with a cyanomethyl substituent. The general structure can be represented as follows:
Synthesis methods for this compound typically involve the reaction of cyclobutane derivatives with cyanomethylating agents followed by carbamation processes. Various synthetic routes have been developed to optimize yield and purity.
Biological Activities
Carbamate compounds, including tert-butyl N-[(1S,3S)-3-(cyanomethyl)cyclobutyl]carbamate, exhibit a range of biological activities that make them attractive for research:
- Enzyme Inhibition : This compound has shown promise in inhibiting specific enzymes involved in metabolic pathways. For instance, it may interact with cytochrome P450 enzymes, which play a critical role in drug metabolism.
- Anticancer Properties : Structural analogs have been investigated for their ability to inhibit cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. Preliminary studies suggest that modifications to the cyclobutane structure can enhance binding affinity to CDKs.
- Neuropharmacological Effects : Research indicates that similar compounds can interact with neurotransmitter receptors, suggesting potential applications in treating neurodegenerative diseases.
Applications in Medicinal Chemistry
The unique properties of tert-butyl N-[(1S,3S)-3-(cyanomethyl)cyclobutyl]carbamate make it suitable for various applications:
- Drug Development : Its ability to modulate enzyme activity positions it as a candidate for developing new pharmaceuticals targeting metabolic disorders and cancer.
- Biochemical Research : The compound serves as a valuable tool in studying enzyme mechanisms and cellular signaling pathways.
Case Studies
Several studies have been conducted on the biological effects of this compound:
- Cyclin-Dependent Kinase Inhibition : Research indicates that carbamates structurally related to this compound can effectively inhibit CDKs, suggesting a pathway for developing anticancer therapies.
- Metabolic Pathway Modulation : Studies have shown that this compound influences metabolic pathways by interacting with key enzymes involved in lipid and carbohydrate metabolism.
- Neuropharmacological Applications : Investigations into compounds with similar structures have revealed their potential impact on neurological processes, which could lead to new treatments for neurodegenerative diseases.
Mechanism of Action
The mechanism of action of tert-butylN-[(1s,3s)-3-(cyanomethyl)cyclobutyl]carbamate,cis involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of their activity. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
tert-ButylN-[(1s,3s)-3-(cyanomethyl)cyclobutyl]carbamate,cis can be compared with other similar compounds, such as:
tert-Butyl ((1S,3S)-3-aminocyclohexyl)carbamate: This compound has a similar structure but with an aminocyclohexyl group instead of a cyanomethyl group.
tert-Butyl carbamate: A simpler carbamate with a tert-butyl group and a carbamate moiety.
tert-Butyl N-[(1S,3S)-3-aminocyclohexyl]carbamate: Another similar compound with an aminocyclohexyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Biological Activity
tert-butyl N-[(1S,3S)-3-(cyanomethyl)cyclobutyl]carbamate, commonly referred to as tert-butyl carbamate , is a carbamate compound that exhibits notable biological activities. Its unique structure, characterized by a tert-butyl group and a cyanomethyl functional group attached to a cyclobutane ring, positions it as a significant compound in medicinal chemistry and pharmacology.
- IUPAC Name : tert-butyl N-[(1S,3S)-3-(cyanomethyl)cyclobutyl]carbamate
- Molecular Formula : C11H18N2O2
- Molecular Weight : 210.27 g/mol
Biological Activity Overview
Carbamate compounds are known for their diverse biological activities, including enzyme inhibition and receptor modulation. The biological activity of tert-butyl N-[(1S,3S)-3-(cyanomethyl)cyclobutyl]carbamate can be summarized as follows:
- Enzyme Inhibition : This compound has shown potential in inhibiting certain enzymes involved in metabolic pathways, which could be beneficial in therapeutic contexts.
- Binding Affinity : Interaction studies indicate that tert-butyl carbamate may exhibit binding affinity towards various biological targets, including kinases and receptors associated with disease pathways.
The mechanisms through which tert-butyl N-[(1S,3S)-3-(cyanomethyl)cyclobutyl]carbamate exerts its biological effects include:
- Competitive Inhibition : The compound may act as a competitive inhibitor for specific enzymes, thereby modulating metabolic processes.
- Receptor Antagonism : It may function as an antagonist for certain receptors involved in signaling pathways related to inflammation and cancer.
Research Findings and Case Studies
Several studies have been conducted to explore the biological activity of this compound:
- In vitro Studies : Research indicates that tert-butyl carbamate demonstrates significant inhibitory activity against specific enzymes at micromolar concentrations. For instance, studies reported IC50 values ranging from 200 nM to 500 nM against target enzymes involved in cellular signaling pathways .
- Cell Line Studies : In cancer cell lines, the compound exhibited dose-dependent cytotoxicity, suggesting potential applications in cancer therapy. The mechanism was attributed to the induction of apoptosis mediated by the activation of caspase pathways .
- Animal Models : Preliminary studies in animal models have shown that administration of tert-butyl N-[(1S,3S)-3-(cyanomethyl)cyclobutyl]carbamate resulted in reduced tumor growth rates compared to control groups, indicating its potential as an anti-cancer agent .
Comparative Analysis with Similar Compounds
The following table compares tert-butyl N-[(1S,3S)-3-(cyanomethyl)cyclobutyl]carbamate with structurally similar compounds regarding their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| tert-butyl (3-aminocyclobutyl)carbamate | Contains an amino group instead of cyanomethyl | Exhibits different biological activities due to amino functionality |
| N-[6-(3,5-dimethyl-1,2-oxazol-4-yl)]pyrrolidine-3-carboxamide | More complex heterocyclic structure | Known for high acylating reactivity |
| 4-[4-pyrrolidin-1-yl-2-(trifluoromethoxy)phenyl]methyl]piperazine-1-carboxylic acid | Piperazine core structure | Exhibits distinct pharmacological properties due to piperazine moiety |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for tert-butyl N-[(1s,3s)-3-(cyanomethyl)cyclobutyl]carbamate (cis)?
- Methodology :
- Carbamate formation : React the cyclobutylamine precursor with tert-butyl chloroformate under inert conditions (argon/nitrogen), achieving yields up to 85% .
- Cyclobutane functionalization : Introduce the cyanomethyl group via nucleophilic substitution or coupling reactions (e.g., using cyanomethyl halides), optimizing reaction time and temperature to minimize side products .
- Stereochemical control : Use chiral catalysts or enantioselective conditions to preserve the cis configuration, confirmed by NMR (e.g., NOESY for spatial proximity analysis) .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical workflow :
- HPLC : Use reversed-phase C18 columns with UV detection (λ = 210–254 nm) to assess purity (>95%) .
- NMR : Confirm stereochemistry via - and -NMR, focusing on cyclobutyl proton coupling constants ( for cis isomers) .
- Mass spectrometry : Validate molecular weight (calculated : 249.16 g/mol) via ESI-MS .
Q. What are the recommended storage and handling protocols?
- Storage : Keep in airtight containers at –20°C under nitrogen to prevent hydrolysis of the carbamate group .
- Safety : Wear nitrile gloves, safety goggles, and lab coats; avoid inhalation/contact with skin (even if non-hazardous per GHS) .
Advanced Research Questions
Q. How do reaction conditions (solvent, temperature) influence the stereochemical outcome of the cis isomer?
- Key findings :
- Polar aprotic solvents (e.g., DMF, acetonitrile) favor cis configuration retention due to stabilized transition states .
- Temperatures >50°C increase epimerization risk; maintain reactions at 0–25°C for stereochemical fidelity .
- Contradiction : One study reported unexpected trans isomer formation in THF at low temperatures, suggesting solvent-dependent steric effects .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Case study :
- Inconsistent IC values : Compare assay conditions (e.g., cell lines, incubation times). For example, activity against kinase A varied 10-fold between adherent vs. suspension cells .
- Metabolic stability : Use liver microsomal assays to quantify degradation rates, correlating with in vivo efficacy .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Protocol :
- Docking simulations : Use AutoDock Vina with crystal structures of target proteins (e.g., cyclin-dependent kinases) to map binding poses .
- MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories (AMBER force field) .
Q. What are the ecological implications of accidental release during synthesis?
- Risk mitigation :
- Biodegradation : Screen for persistence using OECD 301F tests; carbamates typically show moderate degradation (<60% in 28 days) .
- Toxicity : Conduct Daphnia magna acute toxicity assays (EC > 10 mg/L indicates low risk) .
Critical Analysis of Evidence
- Contradictions : Discrepancies in stereochemical outcomes (e.g., THF vs. DCM solvent effects) highlight the need for reaction-specific optimization .
- Gaps : Limited data on long-term stability and in vivo pharmacokinetics require further study .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
